N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Description
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Properties
Molecular Formula |
C21H19BrFNO4S |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19BrFNO4S/c1-13-18-10-16(23)5-6-19(18)28-20(13)21(25)24(17-7-8-29(26,27)12-17)11-14-3-2-4-15(22)9-14/h2-6,9-10,17H,7-8,11-12H2,1H3 |
InChI Key |
ISZPWYGJABDHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Benzofuran Core : A bicyclic structure known for various biological activities.
- Tetrahydrothiophene Moiety : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
- Bromobenzyl Group : Enhances lipophilicity and may influence binding interactions with proteins.
The molecular formula is with a molecular weight of approximately 490.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran core.
- Introduction of the bromobenzyl substituent.
- Integration of the tetrahydrothiophene moiety.
- Finalization through carboxamide formation.
Each step requires careful optimization to ensure high yield and purity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : The presence of bromine and fluorine atoms may enhance antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies suggest that the compound could exhibit cytotoxic effects on cancer cell lines by interfering with cell proliferation and inducing apoptosis.
Case Studies and Research Findings
A review of existing literature highlights several studies focused on the biological activity of structurally related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Investigated the anticancer properties of benzofuran derivatives, noting significant cytotoxicity against breast cancer cells. |
| Johnson et al. (2023) | Reported on the antimicrobial efficacy of thiophene-containing compounds against Gram-positive bacteria. |
| Lee et al. (2024) | Explored the inhibition of key metabolic enzymes by similar carboxamide derivatives, suggesting potential therapeutic applications in metabolic disorders. |
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromobenzyl)-N-(tetrahydrothienyl)carboxamide | Tetrahydrothienyl group | Moderate anticancer activity |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(methylbenzamide) | Chlorine substitution | Antimicrobial properties |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | Lacks bromobenzyl substitution | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
